molecular formula C12H8N2O3 B6249118 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1041421-77-5

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6249118
CAS No.: 1041421-77-5
M. Wt: 228.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of pyridine, furan, and pyrrole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Furan Ring Construction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2,3-dihydroxy compound.

    Pyridine Ring Attachment: The pyridine moiety is often introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole or furan rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways. This could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure allows for the fine-tuning of these properties through chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 3-(Pyridin-4-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 3-(Pyridin-3-yl)-4H-furo[2,3-b]pyrrole-5-carboxylic acid

Uniqueness

3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and chemical reactivities compared to its isomers or analogs. The presence of the furan and pyrrole rings also contributes to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

1041421-77-5

Molecular Formula

C12H8N2O3

Molecular Weight

228.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.